molecular formula C19H12Cl2N4O7S2 B12767516 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- CAS No. 74082-19-2

1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)-

Cat. No.: B12767516
CAS No.: 74082-19-2
M. Wt: 543.4 g/mol
InChI Key: SKKPEHSXOZHNEX-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its intricate structure, which includes a naphthalenesulfonic acid core and a pyrazolyl azo group. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the diazotization of 2,5-dichloroaniline to form the corresponding diazonium salt. The final step involves coupling the diazonium salt with the naphthalenesulfonic acid derivative under controlled pH conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of dyes, pigments, and other organic materials .

Scientific Research Applications

1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular pathways involved often include interactions with enzymes and other proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-
  • 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-4-yl)azo)-

Uniqueness

1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- is unique due to its specific structural features, such as the presence of both sulfonic acid and azo groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high solubility and vibrant color .

Properties

CAS No.

74082-19-2

Molecular Formula

C19H12Cl2N4O7S2

Molecular Weight

543.4 g/mol

IUPAC Name

2-[[1-(2,5-dichloro-4-sulfophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C19H12Cl2N4O7S2/c20-12-8-17(33(27,28)29)13(21)7-16(12)25-19(26)15(9-22-25)24-23-14-6-5-10-3-1-2-4-11(10)18(14)34(30,31)32/h1-9,15H,(H,27,28,29)(H,30,31,32)

InChI Key

SKKPEHSXOZHNEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3C=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl

Origin of Product

United States

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